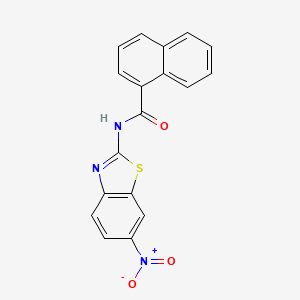

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-18-19-15-9-8-12(21(23)24)10-16(15)25-18/h1-10H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPHSZYGPAAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), and under reflux conditions. The nitro group is introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and pathways . The benzothiazole ring can also interact with DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Modified Heterocyclic Cores

Thiazole vs. Benzothiazole Substitution

Replacing the benzothiazole ring with a simpler thiazole (as in N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide ) reduces molecular complexity and lipophilicity. Key differences include:

The benzothiazole core’s extended π-system and nitro group likely enhance target binding and redox activity compared to the thiazole analog .

Chloro-Substituted Benzothiazole Derivatives

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide replaces the nitro group with a chloro substituent and introduces a piperidine-carboxamide chain. This substitution could alter solubility and metabolic stability .

Functional Group Modifications

Naphthalene vs. Phenyl Carboxamide

Replacing naphthalene with phenyl (as in (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid (Cpd E) ) reduces aromatic bulk and introduces a sulfonic acid group. This modification drastically increases hydrophilicity (logP decrease) and may shift activity toward different targets, though specific data are unavailable .

Alkoxyphenyl-Naphthalene Carboxamides

2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide demonstrates antimycobacterial activity (MIC = 12 µM against M. tuberculosis). The alkoxy group enhances lipophilicity (logP ~3.5–4.0), aligning with ’s finding that lipophilicity governs antimycobacterial efficacy. However, the absence of a nitrobenzothiazole moiety limits direct comparison with the target compound .

Bioactivity Across Therapeutic Areas

The target compound’s nitrobenzothiazole-naphthalene architecture confers superior antiparasitic activity compared to imidazole derivatives, while alkoxyphenyl carboxamides excel in antimycobacterial contexts due to optimized lipophilicity .

Physicochemical and Druglikeness Profiles

The target compound’s higher logP and larger polar surface area suggest balanced membrane permeability and target engagement, though solubility may limit bioavailability.

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound classified as a benzothiazole derivative, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following properties:

- IUPAC Name : this compound

- Molecular Formula : C18H11N3O3S

- CAS Number : 313528-93-7

Benzothiazole derivatives are characterized by their heterocyclic structure containing both sulfur and nitrogen, which contributes to their varied biological activities including antibacterial, antifungal, and anticancer properties.

This compound exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Potential : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. The nitro group in its structure may play a crucial role in modulating these pathways.

- Anti-Tubercular Activity : Benzothiazoles are recognized for their anti-tubercular properties, suggesting that this compound may also be effective against Mycobacterium tuberculosis by targeting specific biochemical pathways involved in the bacterium's metabolism.

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

- Anticonvulsant Activity : A study on a series of 1,3-benzothiazol-2-yl benzamides demonstrated significant anticonvulsant activity without neurotoxicity. This suggests potential for similar activity in derivatives like this compound .

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the exact mechanisms involved .

- Comparative Analysis : Compared to other benzothiazole derivatives such as N-(6-chlorobenzo[d]thiazol-2-yl)naphthalene-1-carboxamide, N-(6-nitro) exhibits unique biological profiles due to its specific functional groups.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.